molecular formula C8H14N4 B599282 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine CAS No. 1251143-96-0

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine

Cat. No.: B599282
CAS No.: 1251143-96-0
M. Wt: 166.228
InChI Key: BYVMDDKNSVCZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . This compound features a cyclopropyl group attached to a triazole ring, which is further connected to a propan-1-amine chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 1,2,4-triazole-3-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice .

Chemical Reactions Analysis

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-5-1-2-7-10-8(12-11-7)6-3-4-6/h6H,1-5,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVMDDKNSVCZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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